molecular formula C14H10CuO4 B1594682 Cupric benzoate CAS No. 533-01-7

Cupric benzoate

Cat. No.: B1594682
CAS No.: 533-01-7
M. Wt: 305.77 g/mol
InChI Key: YEOCHZFPBYUXMC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cupric benzoate (C₁₄H₁₀CuO₄·2H₂O) is a copper(II) salt of benzoic acid, characterized as a light blue crystalline powder with moderate solubility in cold water and increased solubility in hot water or alcohol . Its structure comprises a copper center coordinated with benzoate anions (C₆H₅COO⁻) and water molecules. The compound has garnered attention in pharmaceutical research due to its utility in drug delivery systems, particularly when structured as layered hydroxide this compound (Cu-LBMS). For instance, SiO₂@Cu-LBMS core-shell nano-microspheres demonstrate superior drug-loading capacity and sustained release compared to mesoporous silica (MS) and pure Cu-LBMS .

Preparation Methods

Preparation via Basic Copper Carbonate and Benzoic Acid in Organic Solvent

Method Overview:
A patented method (CN101863759A) describes the preparation of cupric benzoate by reacting powdery basic copper carbonate with benzoic acid in an organic solvent under controlled heating and stirring conditions.

Procedure Details:

  • A reaction solvent (organic, unspecified but typically an alcohol or similar solvent) is added to a reactor.
  • Powdered basic copper carbonate is introduced under stirring.
  • Benzoic acid is then added to the mixture.
  • The reaction mixture is heated and maintained at 70–80°C for 2–3 hours.
  • The hot mixture is filtered to remove solids, and the filtrate is concentrated and cooled to precipitate the product.
  • The solvent is removed, and the product is dried to yield pure this compound.

Advantages:

  • Reaction occurs in a homogeneous phase, improving reaction kinetics.
  • Low reaction temperature and short reaction time reduce energy consumption.
  • The solvent can be recovered and reused, minimizing waste.
  • No discharge of three wastes (solid, liquid, gas), making it environmentally friendly.
  • High product yield and purity with simple post-treatment.
Parameter Details
Reaction Temperature 70–80°C
Reaction Time 2–3 hours
Solvent Organic solvent (recyclable)
Starting Materials Basic copper carbonate, benzoic acid
Product Purity High
Environmental Impact Low (no three wastes)

This method is considered industrially viable due to its efficiency and environmental benefits.

Aqueous Synthesis via Copper Sulfate and Potassium Benzoate

Method Overview:
An aqueous double displacement reaction between copper sulfate and potassium benzoate yields this compound as a precipitate.

Procedure Details:

  • Potassium benzoate is dissolved in warm distilled water (solubility approx. 65 g/100 g water at 20°C).
  • Copper sulfate pentahydrate is dissolved separately in warm distilled water (solubility approx. 31.6 g/100 g water at 0°C).
  • The copper sulfate solution is slowly added to the potassium benzoate solution with vigorous stirring.
  • A fine precipitate of this compound forms, while potassium sulfate remains in solution.
  • After stirring for 10 minutes and settling for 2 hours, the precipitate is filtered.
  • Optional gentle heating can dissolve byproducts to ease filtration.
Parameter Details
Reaction Medium Water
Reaction Type Double displacement
Starting Materials Copper sulfate, potassium benzoate
Precipitate Formation This compound (insoluble)
Byproduct Potassium sulfate (soluble)
Purification Filtration

This method is straightforward and uses readily available reagents, but the aqueous medium can limit benzoic acid solubility and may require extensive washing to purify the product.

Multi-Step Synthesis via Hydrolysis and Carbonate Precipitation

Method Overview:
A multi-step laboratory synthesis involves: (1) hydrolysis of sodium benzoate to benzoic acid, (2) preparation of copper carbonate, and (3) reaction of copper carbonate with benzoic acid to form this compound.

Stepwise Procedure:

  • Step 1: Hydrolyze sodium benzoate with hydrochloric acid to precipitate benzoic acid, which is then recrystallized for purity.
  • Step 2: Prepare copper carbonate by reacting copper sulfate pentahydrate with sodium carbonate in hot water, followed by washing and drying.
  • Step 3: Mix benzoic acid with copper carbonate in water, gently heat and stir until a paste forms, then dry to obtain this compound.
Step Reaction/Process Key Details
1 NaC6H5CO2 + HCl → C6H5COOH + NaCl Precipitation and recrystallization
2 CuSO4·5H2O + Na2CO3 → CuCO3 + Na2SO4 Formation of copper carbonate
3 CuCO3 + C6H5COOH → Cu(C6H5COO)2 + H2O Formation of this compound

Advantages:

  • Allows purification of intermediates for high product quality.
  • Suitable for laboratory-scale synthesis.
  • Enables control over stoichiometry for tailored product properties.

Limitations:

  • Multi-step process increases time and labor.
  • Requires multiple purification steps and handling of byproducts.

This method is favored in research settings where purity and control are paramount.

Comparative Table of Preparation Methods

Aspect Basic Copper Carbonate + Benzoic Acid (Organic Solvent) Copper Sulfate + Potassium Benzoate (Aqueous) Multi-Step Hydrolysis and Carbonate Route
Reaction Medium Organic solvent (recyclable) Water Water
Reaction Temperature 70–80°C Ambient to mild heating Mild heating
Reaction Time 2–3 hours Minutes to hours Multi-step, several hours total
Purity of Product High Moderate to high High (due to recrystallization)
Environmental Impact Low (recyclable solvent, no waste) Moderate (aqueous waste) Moderate (multiple steps, waste handling)
Industrial Suitability High Moderate Low to moderate
Complexity Moderate Simple High

Research Findings and Notes

  • The organic solvent method (patented) offers superior environmental and economic benefits due to solvent recycling and reduced waste emissions.
  • Aqueous synthesis is convenient but may suffer from lower reaction rates and purification challenges due to benzoic acid's low water solubility.
  • Multi-step synthesis allows for high purity but is labor-intensive and less suited for large-scale production.
  • Reaction temperature and time significantly influence product yield and purity; lower temperatures with longer reaction times tend to favor better crystallinity and purity.
  • The choice of copper source (basic copper carbonate vs copper sulfate) affects reaction kinetics and byproduct formation. Basic copper carbonate reacts more directly with benzoic acid, while copper sulfate requires a salt metathesis approach.

Chemical Reactions Analysis

Thermal Decomposition and Radical Pathways

Cupric benzoate undergoes thermal decomposition at elevated temperatures, producing substituted benzoic acids and phenolic compounds. In the presence of deuterium oxide (D₂O), decomposition yields 43% ortho-deutero-benzoic acid alongside phenol . This suggests a radical mechanism involving hydrogen abstraction from the aromatic ring, facilitated by copper oxide intermediates .
Key observations :

  • Radical intermediates form during decomposition, as evidenced by deuterium incorporation.

  • Copper oxide acts as a catalyst for air oxidation of benzoic acid to phenol .

Oxidative Catalysis in Alcohol and Phenol Functionalization

This compound participates in copper-promoted oxidation reactions:

Alcohol Oxidation

  • Benzyl alcohol is oxidized to benzaldehyde using Cu(II)-phenoxyl radical complexes, achieving turnover numbers (TON) up to 1,300 under aerobic conditions .

  • A kinetic isotope effect (KIE) of 5.3 (PhCH₂O⁻ vs. PhCD₂O⁻) indicates C–H bond cleavage as the rate-determining step .

Phenol Oxidation

  • Cu(II)-superoxide complexes oxidize phenols to quinones via hydrogen atom transfer (HAT), with KIEs ranging from 4.2–11 .

  • Dinuclear Cu₂O₂ species promote coupling reactions, forming C–C bonds in phenolic substrates .

StepDescriptionKey Intermediate
1Substrate bindingCu(II)-phenoxyl radical
2HAT or CPET*Cu(I)-substrate complex
3RegenerationCu(II)-hydroperoxide
*CPET: Concerted proton-electron transfer

Decarboxylative Coupling Reactions

This compound facilitates oxidative decarboxylative coupling (ODC) of alkanes with benzoic acids, forming allylic esters .

Cyclohexane ODC

  • Products: Cyclohex-2-en-1-yl benzoate (44%) and methyl benzoate (49%) .

  • Mechanism involves tert-butoxy radicals abstracting hydrogen from alkanes, followed by Cu(II)-mediated esterification .

Catalytic cycle :

  • Radical generation : tert-BuOO-t-Bu → tBuO⁻ + O₂.

  • C–H activation : Alkane + tBuO⁻ → alkyl radical.

  • Esterification : Radical + Cu(II)-benzoate → allylic ester .

Acid-Base and Precipitation Reactions

This compound is synthesized via precipitation from copper sulfate and potassium benzoate :
Reaction :
2 CuSO₄·5H₂O + 4 KC₆H₅COO → Cu₂(C₆H₅COO)₄(H₂O)₂ + 2 K₂SO₄ + 8 H₂O

Key parameters :

ParameterValueSource
Solubility (K benzoate)65 g/100 g H₂O @ 20°C
Yield (Cu benzoate)~95% (patent method)

Structural Influence on Reactivity

The coordination environment of this compound dictates its reactivity:

  • Hydrated form : Each Cu(II) center binds four water molecules, limiting substrate access .

  • Anhydrous "Chinese lantern" structure : Dinuclear Cu₂ cores enable bridged carboxylate ligands, enhancing catalytic activity .

Comparative Reactivity of Copper Species

Copper SpeciesReactivityExample Reaction
Cu(II)-phenoxylOxidizes alcoholsBenzyl alcohol → benzaldehyde
Cu(II)-superoxideOxidizes phenolsPhenol → benzoquinone
Cu₂O₂ peroxoPromotes C–C couplingPhenol dimerization

Scientific Research Applications

Catalytic Applications

Cupric benzoate has been studied extensively for its catalytic properties. It acts as a catalyst in several organic reactions, particularly in oxidation processes.

Key Findings:

  • Oxidation Reactions : this compound can catalyze the oxidation of alkanes to alkyl hydroperoxides and alcohols to ketones. This biomimetic process mimics natural enzymatic reactions, making it valuable in synthetic organic chemistry .
  • Coordination Chemistry : The coordination of cupric ions with para-substituted benzoates has been shown to facilitate the formation of oligomers and polymers with unique electronic properties. These materials can be engineered for specific applications in electronics and photonics .

Adsorption Studies

Recent studies have highlighted the role of this compound in gas adsorption, particularly for carbon dioxide (CO2).

Case Study: CO2 Adsorption

  • A coordination polymer, Cu2(benzoate)4(pyrazine)n\text{Cu}_2(\text{benzoate})_4(\text{pyrazine})_n (CuBzPyz), demonstrated significant CO2 adsorption capabilities. The study utilized X-ray crystallography and solid-state NMR to show that structural phase transitions occur during CO2 adsorption .
  • The material exhibited a marked increase in CO2 uptake at specific pressures, indicating its potential use in carbon capture technologies.

Pyrotechnics

One of the most well-known applications of this compound is in the field of pyrotechnics, specifically for producing blue flames.

Application Details:

  • Fireworks : this compound is used to create blue flames in fireworks displays. Its ability to emit a blue spectrum is highly valued since achieving a vibrant blue color is challenging with other compounds .
  • Synthesis : The compound can be synthesized by reacting sodium or potassium benzoate with copper sulfate, resulting in a pale blue precipitate that can be further processed for pyrotechnic applications .

Magnetic Properties

The magnetic properties of this compound complexes have been investigated to understand their potential use in magnetic materials.

Research Insights:

  • Studies have shown that this compound exhibits interesting magnetic behavior due to the presence of unpaired electrons in the copper(II) ions. These properties can be tuned by altering the coordination environment through different ligands .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
CatalysisOxidation reactions using this compoundEffective catalyst for alkane and alcohol oxidation
Gas AdsorptionCO2 adsorption studies with CuBzPyzSignificant uptake and structural phase transitions
PyrotechnicsProduction of blue flames in fireworksValued for its vibrant blue emission
Magnetic PropertiesInvestigation of magnetic behaviorTunable properties based on ligand environment

Mechanism of Action

The mechanism of action of cupric benzoate involves its interaction with molecular targets through coordination chemistry. The cupric ion can form complexes with various ligands, influencing biochemical pathways and catalytic processes. In drug delivery systems, the layered structure of this compound allows for controlled release of therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metal Benzoates

Silver Benzoate (C₇H₅AgO₂)

  • Solubility : Silver benzoate exhibits pH-dependent solubility due to the ionization of benzoic acid (pKa = 4.2). In acidic buffers (pH 3.19), its solubility increases by a factor of ~3.6 compared to pure water (Ksp = 2.5 × 10⁻¹³) .
  • Applications : Primarily used in antimicrobial coatings and chemical synthesis. Unlike cupric benzoate, it lacks utility in sustained-release systems due to rapid dissolution in acidic environments.

Sodium Benzoate (C₇H₅NaO₂)

  • Solubility : Highly water-soluble (62 g/100 mL at 20°C), making it unsuitable for controlled-release applications .
  • Applications : Widely employed as a food preservative (E210) and cosmetic additive. Its rapid dissolution contrasts with this compound’s sustained-release functionality .

Cerous Benzoate (C₂₁H₁₅CeO₆·3H₂O)

  • Properties : A cerium-based benzoate with a white to reddish-white powder morphology. Soluble in hot water or alcohol but lacks documented pharmaceutical applications .

Benzoate Derivatives

Alkyl Benzoates (e.g., Methyl, Ethyl Benzoate)

  • Structure : Esters of benzoic acid (e.g., methyl benzoate: C₆H₅COOCH₃).
  • Applications: Used in cosmetics as emollients. Unlike this compound, they lack metal centers and are non-ionic, limiting their use in drug delivery .

Emamectin Benzoate

  • Structure : A macrocyclic lactone derivative of avermectin with a benzoate group.
  • Applications : Acts as a pesticide by targeting insect GABA receptors. Degrades rapidly under UV light unless protected (e.g., tree microinjection) .

Comparison with Functionally Similar Compounds

Drug Delivery Materials

Compound Drug Loading Capacity (mg/g) Release Duration Key Advantage
This compound (Cu-LBMS) >200 (ibuprofen) >48 hours High loading, pH-responsive release
Mesoporous Silica (MS) 81 (KOGC-modified MS) <24 hours Large surface area, but rapid release
Layered Double Hydroxides Variable (e.g., Mg-Al LDH) 12–36 hours Tunable interlayer spacing
  • Cu-LBMS vs. MS: SiO₂@Cu-LBMS nano-microspheres exhibit 2.5× higher drug loading than MS and prolong release by >24 hours due to hierarchical layering .
  • Cu-LBMS vs. Layered Double Hydroxides (LDHs) : Cu-LBMS’s copper center provides redox activity, enabling stimuli-responsive release, whereas Mg-Al LDHs rely on anion exchange .

Copper-Based Compounds

Cupric Tetrafluoroborate Hydrate (Cu(BF₄)₂·xH₂O)

  • Applications : Used in electroplating and catalysis. Unlike this compound, it lacks biocompatibility and is unsuitable for pharmaceuticals .

Cupric Chloride (CuCl₂)

  • Solubility : Highly water-soluble (75 g/100 mL). Used as a nutrient supplement but incompatible with sustained-release systems due to rapid ion dissociation .

Biological Activity

Cupric benzoate, a copper(II) salt of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the formula Cu C7H5O2)2\text{Cu C}_7\text{H}_5\text{O}_2)_2. The compound features a copper ion coordinated with two benzoate ligands, which influences its biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against a range of pathogens. The mechanism of action is primarily attributed to the ability of copper ions to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against several bacterial strains using the agar well diffusion method. The results indicated notable inhibition zones:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20.4 ± 0.8
Pseudomonas aeruginosa17.3 ± 0.3
Acinetobacter baumannii11.0 ± 1.2
Klebsiella pneumoniaeNo activity

The findings suggest that this compound is particularly effective against Gram-positive bacteria like S. aureus and shows moderate activity against Gram-negative bacteria such as P. aeruginosa .

Antifungal Activity

This compound also demonstrates antifungal properties. Research indicates that it can inhibit the growth of various fungal strains, making it a potential candidate for agricultural applications.

Study on Antifungal Potency

A study evaluated the antifungal activity of this compound against common pathogens like Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for C. albicans and 64 µg/mL for A. niger, indicating a moderate antifungal effect .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Copper complexes have been shown to induce apoptosis in cancer cells through oxidative stress mechanisms.

Research Findings on Anticancer Activity

In vitro studies have indicated that this compound complexes can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Copper ions interact with bacterial membranes, causing leakage of cellular contents.
  • Enzyme Inhibition : Cupric ions may inhibit key enzymes involved in metabolic pathways.
  • Oxidative Stress : The generation of ROS can damage cellular components, leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cupric benzoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via aqueous reactions between copper salts (e.g., copper sulfate) and sodium benzoate. Key variables include pH, temperature, and molar ratios of reactants. Precipitation methods under controlled pH (5–7) yield higher purity, while reflux methods at 60–80°C improve crystallinity. Characterization via FTIR (to confirm benzoate ligand coordination), XRD (for crystal structure), and elemental analysis (Cu²⁺ content) are essential .

Q. How can researchers characterize the structural and electronic properties of this compound?

Advanced techniques include:

  • X-ray Absorption Spectroscopy (XAS): To study Cu²⁺ coordination geometry.
  • Electron Paramagnetic Resonance (EPR): For detecting paramagnetic Cu²⁺ centers.
  • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition pathways.
    Cross-referencing data from multiple methods ensures accuracy, as discrepancies in ligand field splitting (e.g., from UV-Vis vs. EPR) may indicate mixed coordination environments .

Q. What are the standard protocols for ensuring reproducibility in this compound synthesis?

  • Documentation: Follow guidelines from journals like Beilstein Journal of Organic Chemistry: report molar ratios, solvent purity, and reaction times.
  • Validation: Replicate published procedures using identical reagents (e.g., CuSO₄·5H₂O vs. anhydrous CuSO₄) and compare yields/purity via HPLC or ICP-OES .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in catalytic oxidation reactions?

Design experiments to probe:

  • Active Species: Use radical scavengers (e.g., TEMPO) to identify if reactions proceed via radical or non-radical pathways.
  • Kinetics: Monitor substrate conversion via GC-MS under varying Cu²⁺ concentrations and pH.
  • In Situ Spectroscopy: Operando XAFS can track Cu oxidation state changes during catalysis .

Q. What strategies resolve contradictions in reported antibacterial efficacy of this compound?

Discrepancies may arise from:

  • Strain Variability: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
  • Bioavailability: Adjust experimental conditions (e.g., broth media vs. agar diffusion) to mimic physiological solubility.
  • Synergistic Effects: Combine with chelators (e.g., EDTA) to enhance Cu²⁺ release .

Q. How does this compound’s stability under environmental conditions impact its applicability in photodegradation studies?

  • Light Exposure: Conduct accelerated UV aging tests (e.g., 254 nm, 72 hours) and monitor structural changes via XRD.
  • Humidity: Use controlled humidity chambers to assess hydrolysis rates.
  • Reactivity: Compare degradation intermediates (e.g., benzoic acid) via LC-MS in aerobic vs. anaerobic conditions .

Q. Methodological Guidance for Addressing Data Contradictions

Q. How should researchers design experiments to validate conflicting literature data on this compound’s redox behavior?

  • Controlled Replication: Reproduce prior studies using identical reagents and equipment.
  • Cross-Validation: Apply complementary techniques (e.g., cyclic voltammetry and XPS) to confirm redox potentials.
  • Statistical Analysis: Use ANOVA to assess variability in replicate experiments .

Q. What frameworks (e.g., PICOT) are suitable for structuring research questions on this compound’s biomedical applications?

Apply the PICOT framework:

  • Population: In vitro cell lines (e.g., HeLa) vs. in vivo models (e.g., zebrafish).
  • Intervention: Dose-dependent Cu²⁺ release from this compound.
  • Comparison: Benchmark against FDA-approved copper-based agents (e.g., Cu-ATSM).
  • Outcome: Cytotoxicity (via MTT assay) or ROS generation (via DCFH-DA staining).
  • Time: Acute (24–48 hr) vs. chronic (7-day) exposure .

Q. Data Presentation and Literature Review Best Practices

Q. How to synthesize fragmented data on this compound’s thermodynamic properties?

  • Meta-Analysis: Compile Gibbs free energy (ΔG) values from heterogeneous sources and normalize using software like SciFinder.
  • Critical Appraisal: Exclude studies with incomplete characterization (e.g., missing TGA data) .

Q. What criteria ensure rigorous literature reviews for grant proposals on this compound?

  • Source Diversity: Prioritize peer-reviewed journals (e.g., Inorganic Chemistry) over patents.
  • Temporal Relevance: Focus on studies ≤10 years old, but include seminal older work with citation context .

Tables for Methodological Reference

Parameter Techniques Key References
Synthetic YieldGravimetric analysis, HPLC
Crystal StructureSingle-crystal XRD, PXRD
Redox ActivityCyclic voltammetry, XPS
Biological ActivityMIC assays, ROS detection

Properties

IUPAC Name

copper;dibenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Cu/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOCHZFPBYUXMC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20890501
Record name Cupric benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20890501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-01-7
Record name Cupric benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, copper(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cupric benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20890501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUPRIC BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M9U62M4WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cupric benzoate
Cupric benzoate
Cupric benzoate
Cupric benzoate
Cupric benzoate
Cupric benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.